molecular formula C8H3Cl3 B1428887 1,2,4-Trichloro-5-ethynylbenzene CAS No. 6546-87-8

1,2,4-Trichloro-5-ethynylbenzene

Cat. No. B1428887
CAS RN: 6546-87-8
M. Wt: 205.5 g/mol
InChI Key: FKWVRIJMTBOIHP-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-ethynylbenzene is a chemical compound with the molecular formula C8H3Cl3 . It is used as an intermediate in the synthesis of 2,2’‘,3,4,4’‘,5,5’'-Heptachlorobiphenyl .


Molecular Structure Analysis

The molecular structure of 1,2,4-Trichloro-5-ethynylbenzene consists of a benzene ring with three chlorine atoms and an ethynyl group attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the chlorine atoms are attached to the 1st, 2nd, and 4th carbon atoms of the ring, while the ethynyl group is attached to the 5th carbon atom .

Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole-based dendrimers containing ethynylbenzene cores show high extinction coefficients of absorption and high quantum yields of fluorescence, indicating their potential use as blue-emitting materials in OLEDs (Adhikari, Mondal, Shah, & Neckers, 2007).

Synthesis and Characterization

The regioselective cyclotrimerization of p-chloro-ethynylbenzene yields high-yield products, with potential applications in various synthetic processes (Tao Li-ming, 2008).

Photophysical Properties in Platinum Compounds

Platinum phenylacetylene compounds with ethynylbenzene exhibit unique excited-state symmetry characteristics, useful for studying quantum chemical models and photoluminescence properties (Emmert et al., 2003).

Porous Material Development

Molecular variants of ethynylbenzene-linked compounds with silver salts show consistent formation of pseudohexagonal porous structures, useful for developing materials with variable pore sizes and chemical functionalities (Kiang et al., 1999).

Hydrogen Bonding and π⋯π Interactions

Studies of hydrogen bonds between phenol and ethynylbenzene help understand the interactions and migration of H-atoms, relevant in molecular spectroscopy and thermodynamics (Vojta & Vazdar, 2014).

Crystal Engineering with Substituted Ethynylbenzenes

The crystal structures of para-substituted ethynylbenzene derivatives are analyzed for understanding molecular packing, intermolecular interactions, and potential applications in crystal engineering (Dai et al., 2004).

properties

IUPAC Name

1,2,4-trichloro-5-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWVRIJMTBOIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trichloro-5-ethynylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
Number of citations: 1 www.tandfonline.com

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